Dihydrocholesterol

Beschreibung

dihydrocholesterol is a natural product found in Echinometra lucunter, Nothoscordum montevidense, and other organisms with data available.

A cholesterol derivative found in human feces, gallstones, eggs, and other biological matter.

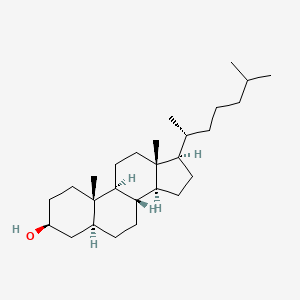

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIXCDOBOSTCEI-QCYZZNICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883258 | |

| Record name | (+)-Dihydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5alpha-Cholestanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-97-7 | |

| Record name | Cholestanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholestanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholestan-3-ol, (3.beta.,5.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Dihydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-cholestan-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M308U816E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5alpha-Cholestanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140.0 - 142.0 °C | |

| Record name | 5alpha-Cholestanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unmasking Dihydrocholesterol: A Technical Guide to the Discovery of Its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

For decades, dihydrocholesterol (DHC), or cholestanol, was relegated to the periphery of sterol research, often viewed as a minor, biologically inert metabolite of cholesterol. However, this perspective has undergone a significant transformation. Emerging evidence has recast DHC as a potent modulator of cellular function with profound implications for human health and disease. This in-depth technical guide provides a comprehensive exploration of the discovery of DHC's biological functions, from its intricate metabolic pathways to its critical role in membrane biophysics and its association with pathological conditions. We will delve into the causality behind the experimental choices that have been pivotal in unmasking DHC's significance, offering field-proven insights for researchers, scientists, and drug development professionals. This guide is structured to be a self-validating system of protocols and knowledge, grounded in authoritative references, to empower the next wave of discovery in this exciting field.

The Shifting Paradigm: From Metabolic Sideliner to Key Bioactive Molecule

The journey to understanding the biological importance of dihydrocholesterol has been a gradual one, marked by key discoveries that have chipped away at the long-held belief of its inertness. Initially identified as a derivative of cholesterol found in various biological materials, including human feces and gallstones, its significance was largely overlooked.[1] The turning point came with the study of rare metabolic disorders, most notably Cerebrotendinous Xanthomatosis (CTX), where the accumulation of DHC in tissues pointed towards a more active role in cellular processes.[2][3][4] This guide will illuminate the path of discovery, highlighting how a molecule once in the shadows is now a subject of intense investigation for its influence on membrane structure, cellular signaling, and disease pathogenesis.

The Metabolic Crossroads: Synthesis and Catabolism of Dihydrocholesterol

The biological activity of dihydrocholesterol is intrinsically linked to its synthesis and degradation. Unlike the de novo synthesis of cholesterol from acetyl-CoA, DHC is primarily formed through the metabolic conversion of cholesterol.[5][6] Understanding these pathways is critical for appreciating its physiological and pathological roles.

The Canonical Pathway of Dihydrocholesterol Biosynthesis

The primary route for DHC synthesis involves a two-step enzymatic process acting on cholesterol. This pathway is crucial for maintaining the physiological balance between these two sterols.

-

Step 1: Conversion of Cholesterol to Cholest-4-en-3-one: This initial step is catalyzed by the enzyme cholesterol oxidase or a related 3β-hydroxysteroid dehydrogenase/isomerase.

-

Step 2: Reduction to 5α-cholestan-3-one: The intermediate, cholest-4-en-3-one, is then acted upon by steroid 5α-reductase , an enzyme that reduces the double bond at the C4-C5 position.[7]

-

Step 3: Formation of Dihydrocholesterol (Cholestanol): The final step involves the reduction of the 3-keto group of 5α-cholestan-3-one to a 3β-hydroxyl group, a reaction catalyzed by 3β-hydroxysteroid dehydrogenase .[5]

The Alternative Pathway in Cerebrotendinous Xanthomatosis (CTX)

In the context of CTX, a rare genetic disorder caused by mutations in the CYP27A1 gene encoding the mitochondrial enzyme sterol 27-hydroxylase, an alternative pathway for DHC synthesis becomes prominent.[2][3][4][8] This accelerated pathway contributes significantly to the accumulation of cholestanol in various tissues.[9][10][11][12][13]

This alternative route involves 7α-hydroxylated intermediates of bile acid synthesis.[9][10][11][12][13] The deficiency in sterol 27-hydroxylase leads to a buildup of these intermediates, which are then shunted towards the production of cholestanol. This discovery was crucial as it linked a specific enzymatic defect to the pathological accumulation of DHC, providing a clear biochemical basis for the disease.

The Architectural Influence: Dihydrocholesterol's Impact on Membrane Biophysics

One of the most significant discoveries regarding dihydrocholesterol's function is its profound effect on the physical properties of cellular membranes. While structurally similar to cholesterol, the absence of the C5-C6 double bond in DHC leads to critical differences in its interaction with phospholipids and its influence on membrane organization.[14]

Dihydrocholesterol Induces a More Ordered and Less Fluid Membrane State

Compared to cholesterol, dihydrocholesterol promotes a greater degree of order and packing among phospholipid acyl chains.[14] This results in a membrane that is thicker, less fluid, and has a higher phase transition temperature.[14] This "condensing effect" is a key aspect of its biological activity and has been elucidated through a variety of biophysical techniques.

| Property | Effect of Cholesterol | Effect of Dihydrocholesterol |

| Membrane Fluidity | Decreases | Decreases more significantly |

| Lipid Packing Order | Increases | Increases more significantly |

| Bilayer Thickness | Increases | Increases |

| Phase Transition Temp. | Broadens and shifts to higher temp. | Broadens and shifts to higher temp. more significantly |

This table summarizes the comparative effects of cholesterol and dihydrocholesterol on the biophysical properties of lipid bilayers.

Experimental Workflow: Assessing Membrane Fluidity with Laurdan GP Microscopy

The causality behind our understanding of DHC's effect on membrane fluidity lies in the application of sensitive fluorescent probes like Laurdan. Laurdan's emission spectrum is sensitive to the polarity of its environment, which changes depending on the degree of water penetration into the lipid bilayer – a direct indicator of membrane fluidity.[12][15][16][17][18][19][20][21][22] The Generalized Polarization (GP) value, calculated from the emission intensities at two different wavelengths, provides a quantitative measure of membrane order.[12][15][16][17][18][19][20][21][22]

Step-by-Step Protocol for Laurdan GP Microscopy:

-

Cell Culture and Sterol Loading:

-

Culture cells of interest (e.g., fibroblasts, neurons) on glass-bottom dishes suitable for microscopy.

-

Prepare sterol-cyclodextrin inclusion complexes for both cholesterol and dihydrocholesterol to facilitate their delivery to cells.

-

Incubate cells with the respective sterol complexes for a predetermined time to allow for incorporation into cellular membranes. Include a control group with no added sterol.

-

-

Laurdan Staining:

-

Prepare a stock solution of Laurdan in a suitable solvent (e.g., DMSO).

-

Dilute the Laurdan stock solution in serum-free medium to the final working concentration.

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Incubate the cells with the Laurdan staining solution at 37°C, protected from light.

-

-

Image Acquisition:

-

Wash the cells to remove excess Laurdan.

-

Mount the dish on a fluorescence microscope equipped with a suitable filter set for Laurdan excitation (e.g., ~350 nm) and two emission channels (e.g., 420-460 nm for the ordered phase and 470-510 nm for the disordered phase).

-

Acquire images in both emission channels sequentially for each field of view.

-

-

GP Calculation and Analysis:

-

For each pixel in the acquired images, calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490), where I_440 and I_490 are the fluorescence intensities in the respective emission channels.

-

Generate a pseudo-colored GP map of the cells, where different colors represent different GP values and thus different degrees of membrane order.

-

Quantify the average GP value and the distribution of GP values across the cell membranes for each experimental condition.

-

Dihydrocholesterol in Disease: From Pathological Marker to Active Player

The discovery of dihydrocholesterol's biological functions has been closely intertwined with the study of human diseases. Its accumulation is not merely a bystander effect but an active contributor to the pathophysiology of several conditions.

Cerebrotendinous Xanthomatosis (CTX): A Window into Dihydrocholesterol's Neurotoxicity

As previously mentioned, CTX is a cornerstone in the history of DHC research. The massive accumulation of cholestanol in the brain and other tissues of CTX patients leads to a devastating array of neurological symptoms, including dementia, ataxia, and psychiatric disorders.[2][3][4][8] This strongly suggests that high levels of DHC are neurotoxic. Recent studies have begun to unravel the molecular mechanisms behind this, showing that cholestanol can promote the aggregation of α-synuclein, a protein implicated in Parkinson's disease, by activating asparagine endopeptidase.[23]

Cholesterol Gallstones: A Role in Pathogenesis

Elevated levels of dihydrocholesterol have also been implicated in the formation of cholesterol gallstones.[24] It is hypothesized that the increased cholestanol-to-cholesterol ratio in bile may be an initiating factor in the crystallization of cholesterol monohydrate, a key step in gallstone formation.[24]

Analytical Methodologies: The Key to Unlocking Dihydrocholesterol's Secrets

The advancement of our understanding of dihydrocholesterol has been heavily reliant on the development of sensitive and specific analytical techniques for its quantification in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Quantification

GC-MS remains the gold standard for the accurate quantification of cholestanol in plasma, serum, and tissues.[14][25][26] This technique offers high sensitivity and specificity, allowing for the separation and precise measurement of DHC and other sterols.

Step-by-Step Protocol for GC-MS Analysis of Plasma Cholestanol:

-

Sample Preparation:

-

To a known volume of plasma, add an internal standard (e.g., epicoprostanol or a deuterated analog of cholestanol) to correct for variations in extraction and derivatization efficiency.

-

Perform alkaline saponification to hydrolyze cholesteryl esters and release free sterols.

-

Extract the sterols from the saponified sample using an organic solvent such as hexane.

-

-

Derivatization:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Derivatize the hydroxyl groups of the sterols to form more volatile and thermally stable trimethylsilyl (TMS) ethers using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol separation.

-

Use a temperature program to separate the different sterols based on their boiling points.

-

The eluting compounds are then introduced into a mass spectrometer for detection and quantification.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions for the TMS derivatives of cholestanol and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of cholestanol and the internal standard.

-

Calculate the concentration of cholestanol in the plasma sample by comparing the peak area ratio of cholestanol to the internal standard with the standard curve.

-

Future Directions: Unanswered Questions and Emerging Frontiers

While significant progress has been made in understanding the biological functions of dihydrocholesterol, many questions remain. Future research will likely focus on:

-

Protein Interactions: Identifying the full spectrum of proteins that interact with DHC and how these interactions modulate their function.

-

Signaling Roles: Investigating whether DHC or its metabolites act as signaling molecules, potentially through interactions with nuclear receptors or other signaling pathways.

-

Therapeutic Targeting: Exploring the potential of modulating DHC metabolism for the treatment of diseases such as CTX, neurodegenerative disorders, and gallstones.

Conclusion

The story of dihydrocholesterol is a testament to the importance of re-examining long-held assumptions in scientific research. From a seemingly insignificant metabolite, it has emerged as a crucial player in membrane biology and disease. The in-depth technical guide presented here provides a roadmap for researchers to navigate this exciting field, offering both the foundational knowledge and the practical methodologies needed to further unravel the complexities of this fascinating molecule. The continued exploration of dihydrocholesterol's biological functions holds immense promise for advancing our understanding of cellular physiology and developing novel therapeutic strategies.

References

-

Björkhem, I., & Skrede, S. (1979). A novel pathway for biosynthesis of cholestanol with 7 alpha-hydroxylated C27-steroids as intermediates, and its importance for the accumulation of cholestanol in cerebrotendinous xanthomatosis. Journal of Lipid Research, 20(7), 849-857. [Link]

-

Björkhem, I., & Skrede, S. (1979). A novel pathway for biosynthesis of cholestanol with 7 alpha-hydroxylated C27-steroids as intermediates, and its importance for the accumulation of cholestanol in cerebrotendinous xanthomatosis. The Journal of Clinical Investigation, 64(2), 438-445. [Link]

-

Mukhamedova, N., et al. (2020). Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis. Methods in Molecular Biology, 2147, 13-22. [Link]

-

Gajate, C., & Mollinedo, F. (2015). Protocol overview and flow diagram for the isolation of lipid rafts... ResearchGate. [Link]

-

Shefer, S., et al. (1968). Biosynthesis of cholestanol: 5-alpha-cholestan-3-one reductase of rat liver. Journal of Biological Chemistry, 243(12), 3283-3289. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 7-Dehydrocholesterol in Human Health and Metabolism. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Scheinpflug, K., et al. (2017). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. Methods in Molecular Biology, 1520, 159-174. [Link]

-

Wikipedia. (n.d.). 7-Dehydrocholesterol. Wikipedia. [Link]

-

Mauri, L., et al. (2016). Isolation and Analysis of Lipid Rafts from Neural Cells and Tissues. Methods in Molecular Biology, 1445, 13-26. [Link]

-

Lade, T. H., & Kim, J. (2015). Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy. Methods in Molecular Biology, 1325, 129-140. [Link]

-

Scheinpflug, K., et al. (2017). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. Methods in Molecular Biology, 1520, 159-174. [Link]

-

Mignarri, A., et al. (2024). Cerebrotendinous xanthomatosis: a literature review and case study. Frontiers in Neurology, 15, 1354316. [Link]

-

Scheinpflug, K., et al. (2017). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. Scite.ai. [Link]

-

Seyama, Y., et al. (1976). Quantitative determination of cholestanol in plasma with mass fragmentography. Biochemical diagnosis of cerebrotendinous xanthomatosis. The Journal of Biochemistry, 80(2), 223-228. [Link]

-

Xu, L., et al. (2018). Analytical methods for cholesterol quantification. Clinica Chimica Acta, 485, 198-205. [Link]

-

Mignarri, A., et al. (2024). Cerebrotendinous xanthomatosis: a literature review and case study. Frontiers. [Link]

-

Owen, A. M., et al. (2019). Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(1), 161-171. [Link]

-

de la Serna, J. B., et al. (2020). Comparative study of ergosterol and 7-dehydrocholesterol and their endoperoxides: Generation, identification, and impact in phospholipid membranes and melanoma cells. Free Radical Biology and Medicine, 152, 28-39. [Link]

-

Buchmann, M. S., et al. (1987). Metabolism of the cholestanol precursor cholesta-4,6-dien-3-one in different tissues. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 922(2), 111-117. [Link]

-

Ikonen, E. (2015). How cholesterol interacts with proteins and lipids during its intracellular transport. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(8), 1000-1010. [Link]

-

Scheidt, H. A., et al. (2007). A comparison of the behavior of cholesterol, 7-dehydrocholesterol and ergosterol in phospholipid membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(5), 1218-1227. [Link]

-

Schuck, S., et al. (2003). Resistance of cell membranes to different detergents. PNAS, 100(10), 5795-5800. [Link]

-

Wang, J., et al. (2024). Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets. Signal Transduction and Targeted Therapy, 9(1), 1. [Link]

-

Liu, Y., et al. (2011). The effects of 7-dehydrocholesterol on the structural properties of membranes. Physical Biology, 8(5), 056005. [Link]

-

Hulce, J. J., et al. (2013). Proteome-wide mapping of cholesterol-interacting proteins in mammalian cells. Nature Methods, 10(3), 259-264. [Link]

-

Mitsche, M. A., et al. (2015). Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways. eLife, 4, e07999. [Link]

-

Huff, T., & Jialal, I. (2023). Biochemistry, Cholesterol. StatPearls. [Link]

-

Theofylaktopoulou, D., et al. (2014). On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO. Journal of Lipid Research, 55(1), 133-139. [Link]

-

Xu, L., et al. (2018). Analytical methods for cholesterol quantification. ResearchGate. [Link]

-

Chen, C. S., et al. (2017). 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD). Journal of Cellular Biochemistry, 118(6), 1387-1400. [Link]

-

CUSABIO. (n.d.). Cholesterol Metabolism. CUSABIO. [Link]

-

Wikipedia. (n.d.). Laurdan. Wikipedia. [Link]

-

Liu, Y., et al. (2011). The effects of 7-dehydrocholesterol on the structural properties of membranes. Physical Biology, 8(5), 056005. [Link]

-

Prabhu, A. V., et al. (2015). The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally. Journal of Lipid Research, 56(4), 888-897. [Link]

-

The Medical Biochemistry Page. (2023). Cholesterol: Synthesis, Metabolism, and Regulation. The Medical Biochemistry Page. [Link]

-

Chemsrc. (n.d.). Dihydrocholesterol. Chemsrc. [Link]

-

Wikipedia. (n.d.). Sterol. Wikipedia. [Link]

-

Fantini, J., & Barrantes, F. J. (2013). How cholesterol interacts with membrane proteins: an exploration of cholesterol-binding sites including CRAC, CARC, and tilted domains. Frontiers in Physiology, 4, 31. [Link]

-

Krikshtopaitis, M. J., et al. (1998). The role of cholestanol in the pathogenesis of cholesterol gallstones. Medicina (Kaunas), 34(1), 5-10. [Link]

-

Kaneda, T., et al. (1980). Quantitative analysis of cholesterol in foods by gas-liquid chromatography. Journal of Nutritional Science and Vitaminology, 26(5), 497-505. [Link]

-

Hulce, J. J., et al. (2013). Proteome-wide Mapping of Cholesterol-Interacting Proteins in Mammalian Cells. Nature Methods, 10(3), 259-264. [Link]

-

de Faria, P. A. S., et al. (2023). Pathophysiology and Treatment of Lipid Abnormalities in Cerebrotendinous Xanthomatosis: An Integrative Review. Journal of Clinical Medicine, 12(4), 1461. [Link]

-

Wikipedia. (n.d.). Cerebrotendinous xanthomatosis. Wikipedia. [Link]

-

Wang, Z., et al. (2023). Cholestanol accelerates α-synuclein aggregation and spreading by activating asparagine endopeptidase. The Journal of Clinical Investigation, 133(22), e170889. [Link]

Sources

- 1. Cholesterol metabolism pathways – are the intermediates more important than the products? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D - Wikipedia [en.wikipedia.org]

- 4. The roles of nuclear receptors in cholesterol metabolism and reverse cholesterol transport in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of cholestanol: 5-alpha-cholestan-3-one reductase of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of oxysterols derived from nonenzymatic oxidation of 7-dehydrocholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reduced cholesterol alters the biophysical properties of repaired myelin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cholesterol interaction with proteins that partition into membrane domains: an overview. | Semantic Scholar [semanticscholar.org]

- 10. Frontiers | Intracellular Cholesterol Synthesis and Transport [frontiersin.org]

- 11. A novel pathway for biosynthesis of cholestanol with 7 alpha-hydroxylated C27-steroids as intermediates, and its importance for the accumulation of cholestanol in cerebrotendinous xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel pathway for biosynthesis of cholestanol with 7 alpha-hydroxylated C27-steroids as intermediates, and its importance for the accumulation of cholestanol in cerebrotendinous xanthomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative determination of cholestanol in plasma with mass fragmentography. Biochemical diagnosis of cerebrotendinous xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How cholesterol interacts with membrane proteins: an exploration of cholesterol-binding sites including CRAC, CARC, and tilted domains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Nuclear receptor signaling in the control of cholesterol homeostasis: have the orphans found a home? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cholesterol and the interaction of proteins with membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Plasma/Serum Cholestanol - Clinical Genetic Test - GTR - NCBI [ncbi.nlm.nih.gov]

- 26. Separation and Determination of Some of the Main Cholesterol-Related Compounds in Blood by Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring Mode) [mdpi.com]

The Pivotal Role of Dihydrocholesterol in Metabolic Pathways: A Technical Guide

<

Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to Dihydrocholesterol (5α-Cholestanol)

Dihydrocholesterol, specifically 5α-cholestan-3β-ol (commonly referred to as cholestanol), is a saturated sterol that plays a critical, albeit often overlooked, role in mammalian metabolism. While structurally similar to cholesterol, the absence of the Δ5 double bond grants it distinct biochemical properties and metabolic fates. It is not merely a metabolic byproduct but an active participant in complex pathways, particularly in the catabolism of cholesterol and the synthesis of bile acids.[1] Understanding the nuances of its formation, degradation, and physiological function is paramount, especially as its accumulation is a hallmark of the rare but devastating genetic disorder, Cerebrotendinous Xanthomatosis (CTX).[2][3][4] This guide provides an in-depth exploration of the metabolic pathways involving cholestanol, its pathophysiological implications, and the state-of-the-art methodologies for its investigation.

Chemical Structure and Isomers

Cholestanol (C₂₇H₄₈O) is a 5α-saturated derivative of cholesterol.[5] Its core structure consists of the same four-ring steroid nucleus as cholesterol. The defining feature is the saturation of the double bond between carbons 5 and 6, resulting in a planar A/B ring junction. This contrasts with coprostanol, its 5β isomer, which has a bent A/B ring junction and is primarily a product of bacterial metabolism in the gut. The focus of this guide is the physiologically relevant 5α-cholestanol.

Overview of its Place in Cholesterol Metabolism

Cholestanol exists as a precursor-product of cholesterol metabolism.[2][3] Under normal physiological conditions, cholestanol is a minor sterol, with plasma concentrations typically less than 1% of cholesterol levels. It is synthesized from cholesterol and serves as an intermediate in one of the alternative pathways of bile acid synthesis.[6][7] Dysregulation of these pathways can lead to its accumulation in various tissues, with significant pathological consequences.

Caption: Basic conversion of cholesterol to 5α-cholestanol and its subsequent metabolism.

Part 2: The Metabolic Hub: Biosynthesis and Catabolism of 5α-Cholestanol

The concentration of cholestanol in the body is tightly controlled by a balance between its synthesis from cholesterol and its catabolism into bile acids. These processes occur through distinct enzymatic pathways primarily in the liver.

The "Neutral" and "Acidic" Pathways of Bile Acid Synthesis

The formation of bile acids from cholesterol is the primary route for cholesterol catabolism and occurs via two main routes: the classic (or neutral) pathway and the alternative (or acidic) pathway.[8][9] The classic pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is responsible for the majority of bile acid production.[10][11]

The alternative, or acidic, pathway is where cholestanol metabolism is most relevant. This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol at the C27 position.[8][11][12] A key intermediate in a branch of this pathway is 7α-hydroxy-4-cholesten-3-one. This intermediate can be shunted towards the formation of cholestanol.[13]

A novel pathway for cholestanol biosynthesis involving 7α-hydroxylated C27-steroid intermediates has been identified and is believed to be significantly accelerated in patients with CTX, contributing to the accumulation of cholestanol.[6][7]

Enzymatic Conversion and Key Players

The direct conversion of cholesterol to cholestanol is a two-step process:

-

Oxidation: Cholesterol is first converted to 4-cholesten-3-one.

-

Reduction: The intermediate 4-cholesten-3-one is then reduced by the enzyme sterol 5α-reductase to form 5α-cholestan-3-one, which is subsequently converted to 5α-cholestanol.

The catabolism of cholestanol back into the bile acid synthesis pathway is critically dependent on CYP27A1 . This enzyme hydroxylates the side chain of cholestanol, initiating its conversion to bile acids.[14][15] A deficiency in CYP27A1 leads to a metabolic block, causing the accumulation of cholestanol.[13][15] Another enzyme, CYP46A1 (cholesterol 24-hydroxylase), has also been shown to be involved in the removal of cholestanol from the brain.[13][15]

Caption: Key enzymatic steps in the biosynthesis and catabolism of 5α-cholestanol.

Part 3: Functional Roles and Pathophysiological Implications

While often viewed through the lens of its pathological accumulation, cholestanol's role under normal physiological conditions is an area of active research. Its structural similarity to cholesterol suggests potential functions in modulating cell membrane properties.

Cellular Functions

Cholesterol is a critical component of cellular membranes, influencing their fluidity and the function of membrane-bound proteins.[16][17] Due to its saturated nature, cholestanol is thought to have a greater ordering effect on membrane lipids compared to cholesterol. This could potentially alter membrane raft formation and signaling platforms. Studies have shown that 7-dehydrocholesterol (a precursor to cholesterol) can be incorporated into membrane rafts, suggesting that other sterol variants like cholestanol might also have this capacity.[18]

Pathophysiology: Cerebrotendinous Xanthomatosis (CTX)

CTX is a rare, autosomal recessive lipid storage disorder that provides the most dramatic example of the consequences of impaired cholestanol metabolism.[3][10] It is caused by mutations in the CYP27A1 gene, leading to a deficiency in the sterol 27-hydroxylase enzyme.[10][13][15]

The inability to effectively catabolize cholestanol and other sterols via the alternative bile acid pathway leads to their systemic accumulation.[10] This results in:

-

Tendon Xanthomas: Cholesterol and cholestanol deposits in tendons, particularly the Achilles tendon.[2][3]

-

Neurological Dysfunction: Progressive neurological symptoms, including dementia, psychiatric disturbances, and cerebellar ataxia, due to sterol accumulation in the brain.[10][13]

-

Premature Atherosclerosis: An increased risk of cardiovascular disease.[2][3][10]

Diagnosis is confirmed by elevated levels of cholestanol in the plasma and the presence of bile alcohol precursors in urine.[10] Treatment with chenodeoxycholic acid can help to normalize bile acid synthesis and reduce cholestanol levels.[10]

Implications in Atherosclerosis

Atherosclerosis is a complex inflammatory disease characterized by the buildup of plaques, rich in lipids like cholesterol, in the artery walls.[19] While the role of LDL cholesterol is well-established, the contribution of other sterols is less clear. The accumulation of cholestanol in CTX patients is associated with premature atherosclerosis.[2][3][10] Some studies suggest that certain oxysterols, which are oxidized forms of cholesterol, can promote pro-inflammatory processes that contribute to atherosclerosis.[20] Given that cholestanol is a significant metabolite in pathways involving these sterols, its potential direct or indirect role in atherosclerosis outside of CTX warrants further investigation.

| Protein | Gene | Function in Cholestanol Metabolism | Associated Disease |

| Sterol 27-hydroxylase | CYP27A1 | Initiates the catabolism of cholestanol in the alternative bile acid pathway. | Cerebrotendinous Xanthomatosis (CTX) |

| Sterol 5α-reductase | SRD5A1/2 | Reduces 4-cholesten-3-one to 5α-cholestan-3-one, a precursor of cholestanol. | - |

| Cholesterol 24-hydroxylase | CYP46A1 | Contributes to the elimination of cholestanol from the brain. | - |

| 3β-hydroxysteroid-Δ5-C27-steroid oxidoreductase | HSD3B7 | Involved in the conversion of cholesterol to 4-cholesten-3-one. | - |

Part 4: Methodologies for Dihydrocholesterol Research

Accurate and sensitive quantification of cholestanol is crucial for both the diagnosis of CTX and for research into its broader metabolic roles. The gold-standard methodology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Cholestanol in Plasma by LC-MS/MS

This protocol provides a robust method for the simultaneous quantification of cholestanol and cholesterol in human plasma.

1. Sample Preparation (Lipid Extraction):

-

To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of an internal standard solution (e.g., d7-cholesterol and d5-cholestanol in ethanol).

-

Add 200 µL of cold methanol to precipitate proteins. Vortex for 10 seconds.

-

Add 750 µL of cold methyl-tert-butyl ether (MTBE). Vortex for 10 seconds and shake for 6 minutes at 4°C.[21]

-

Induce phase separation by adding 188 µL of LC/MS-grade water. Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes.[21]

-

Carefully transfer the upper organic layer (containing lipids) to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of a suitable solvent mixture (e.g., methanol/toluene 9:1, v/v) for LC-MS/MS analysis.[21]

2. LC Separation:

-

Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18) is suitable for separating cholestanol from cholesterol and other sterols.[22]

-

Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 5 mM ammonium acetate and 0.1% formic acid.

-

Gradient: A linear gradient from 30% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. MS/MS Detection:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is recommended for nonpolar sterols.[22]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Cholestanol: Q1: 371.4 -> Q3: 161.1

-

d5-Cholestanol (IS): Q1: 376.4 -> Q3: 161.1

-

Cholesterol: Q1: 369.4 -> Q3: 161.1

-

d7-Cholesterol (IS): Q1: 376.4 -> Q3: 161.1 (Note: Specific transitions should be optimized for the instrument in use.)

-

4. Data Analysis and Quantification:

-

Generate a calibration curve using standards of known concentrations of cholestanol and cholesterol prepared in a surrogate matrix (e.g., stripped serum).

-

Calculate the peak area ratio of the analyte to its corresponding internal standard.

-

Quantify the concentration of cholestanol in the unknown samples by interpolating their peak area ratios against the calibration curve.

Caption: Experimental workflow for the quantification of cholestanol in plasma.

Part 5: Conclusion and Future Directions

Dihydrocholesterol (5α-cholestanol) is a key metabolite at the crossroads of cholesterol catabolism and bile acid synthesis. While its dramatic accumulation in Cerebrotendinous Xanthomatosis has firmly established its clinical relevance, its subtle roles in normal physiology are still being elucidated. The intricate balance maintained by enzymes like CYP27A1 and the 5α-reductases highlights the importance of the alternative bile acid pathway in overall sterol homeostasis.

Future research should focus on:

-

Elucidating the precise role of cholestanol in modulating cell membrane biophysics and signaling.

-

Investigating the potential contribution of cholestanol to the pathogenesis of common metabolic diseases, such as non-CTX-related atherosclerosis and non-alcoholic fatty liver disease.

-

Developing more sensitive biomarkers for the early detection of disorders related to cholestanol metabolism.

A deeper understanding of these pathways will not only improve the management of rare disorders like CTX but may also provide novel therapeutic targets for more prevalent metabolic conditions.

Part 6: References

-

Salen, G., & Polito, A. (1972). Biosynthesis of 5α-Cholestan-3β-ol in Cerebrotendinous Xanthomatosis. Journal of Clinical Investigation, 51(1), 134-140. [Link]

-

Theofilopoulos, S., et al. (2017). Cytochrome P450 27A1 Deficiency and Regional Differences in Brain Sterol Metabolism Cause Preferential Cholestanol Accumulation in the Cerebellum. Journal of Biological Chemistry, 292(12), 5035-5047. [Link]

-

Björkhem, I., et al. (1998). Mechanism of Accumulation of Cholesterol and Cholestanol in Tendons and the Role of Sterol 27-hydroxylase (CYP27A1). Arteriosclerosis, Thrombosis, and Vascular Biology, 18(6), 960-966. [Link]

-

Theofilopoulos, S., et al. (2017). Cytochrome P450 27A1 Deficiency and Regional Differences in Brain Sterol Metabolism Cause Preferential Cholestanol Accumulation in the Cerebellum. PubMed. [Link]

-

Salen, G. (1971). Biosynthesis of 5alpha-cholestan-3beta-ol in cerebrotendinous xanthomatosis. PubMed. [Link]

-

Salen, G., & Polito, A. (1971). Biosynthesis of 5α-Cholestan-3β-ol in Cerebrotendinous Xanthomatosis. Scilit. [Link]

-

Mignarri, A., et al. (2023). Pathophysiology and Treatment of Lipid Abnormalities in Cerebrotendinous Xanthomatosis: An Integrative Review. MDPI. [Link]

-

Skrede, S., et al. (1985). A novel pathway for biosynthesis of cholestanol with 7 alpha-hydroxylated C27-steroids as intermediates, and its importance for the accumulation of cholestanol in cerebrotendinous xanthomatosis. National Institutes of Health.

-

Li, T., & Chiang, J. Y. (2014). Synthesis of bile acids via the classic (neutral) and alternative (acidic) pathways. ResearchGate. [Link]

-

The Medical Biochemistry Page. (2025). Bile Acid Synthesis, Metabolism, and Biological Functions. themedicalbiochemistrypage.org. [Link]

-

ResearchGate. (n.d.). Classic and alternative pathways for bile acid synthesis. ResearchGate. [Link]

-

Chiang, J. Y. (2013). The acidic pathway of bile acid synthesis: Not just an alternative pathway. PubMed Central. [Link]

-

Skrede, S., et al. (1985). A novel pathway for biosynthesis of cholestanol with 7α-hydroxylated C27-steroids as intermediates, and its importance for the accumulation of cholestanol in Cerebrotendinous xanthomatosis. ResearchGate. [Link]

-

Salen, G., & Grundy, S. M. (1973). The metabolism of cholestanol, cholesterol, and bile acids in cerebrotendinous xanthomatosis. PubMed. [Link]

-

Li, X. (2013). Regulation of 7-Dehydrocholesterol Reductase by Vitamin D3. UKnowledge. [Link]

-

Agilent Technologies. (2019). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. Agilent Technologies. [Link]

-

Gaist, D., et al. (2002). Formation of 7-dehydrocholesterol-containing membrane rafts in vitro and in vivo, with relevance to the Smith-Lemli-Opitz syndrome. PubMed. [Link]

-

Wikipedia. (n.d.). Steroid. Wikipedia. [Link]

-

Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent Technologies. [Link]

-

Umetani, M., et al. (2014). The Cholesterol Metabolite 27-Hydroxycholesterol Promotes Atherosclerosis via Proinflammatory Processes Mediated by Estrogen Receptor Alpha. PubMed Central. [Link]

-

Annunziata, M., et al. (2023). The Influence of Polyphenols on Atherosclerosis Development. MDPI. [Link]

Sources

- 1. The metabolism of cholestanol, cholesterol, and bile acids in cerebrotendinous xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 5α-Cholestan-3β-ol in Cerebrotendinous Xanthomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of 5 -cholestan-3 -ol in cerebrotendinous xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. 5α-コレスタン-3β-オール ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. A novel pathway for biosynthesis of cholestanol with 7 alpha-hydroxylated C27-steroids as intermediates, and its importance for the accumulation of cholestanol in cerebrotendinous xanthomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytochrome P450 27A1 Deficiency and Regional Differences in Brain Sterol Metabolism Cause Preferential Cholestanol Accumulation in the Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Cytochrome P450 27A1 Deficiency and Regional Differences in Brain Sterol Metabolism Cause Preferential Cholestanol Accumulation in the Cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uknowledge.uky.edu [uknowledge.uky.edu]

- 17. Steroid - Wikipedia [en.wikipedia.org]

- 18. Formation of 7-dehydrocholesterol-containing membrane rafts in vitro and in vivo, with relevance to the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. The Cholesterol Metabolite 27-Hydroxycholesterol Promotes Atherosclerosis via Proinflammatory Processes Mediated by Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. agilent.com [agilent.com]

The Core Pathways of Dihydrocholesterol Metabolism: A Technical Guide for Researchers

Abstract

Dihydrocholesterol, also known as cholestanol, is a saturated derivative of cholesterol with significant implications in steroid metabolism and certain pathological conditions. While often overshadowed by its unsaturated precursor, the biosynthesis and degradation of dihydrocholesterol are governed by a precise series of enzymatic reactions that are critical for maintaining metabolic homeostasis. This in-depth technical guide provides a comprehensive overview of the core pathways of dihydrocholesterol biosynthesis and degradation, designed for researchers, scientists, and drug development professionals. We will delve into the key enzymes, regulatory mechanisms, and field-proven experimental protocols for studying these pathways, with a focus on the causal relationships that underpin methodological choices. This guide aims to serve as a valuable resource for understanding the intricacies of dihydrocholesterol metabolism and its role in health and disease.

Introduction: The Significance of Dihydrocholesterol

Dihydrocholesterol is a 5α-saturated sterol that is formed from cholesterol. While present in lower concentrations than cholesterol in most tissues, its metabolic pathways are of considerable interest. The conversion of cholesterol to dihydrocholesterol and its subsequent degradation are integral parts of overall sterol metabolism. Dysregulation of these pathways can lead to the accumulation of dihydrocholesterol, which is a key biomarker in the diagnosis of certain inherited metabolic disorders, most notably cerebrotendinous xanthomatosis (CTX).[1][2][3] Understanding the biosynthesis and degradation of dihydrocholesterol is therefore crucial for diagnosing and developing therapeutic interventions for these conditions.

Dihydrocholesterol Biosynthesis: The Reductive Pathway

The primary route for dihydrocholesterol biosynthesis is the reduction of the C5-C6 double bond of cholesterol. This conversion is a multi-step process primarily mediated by the action of 5α-reductase enzymes.

The Central Role of 5α-Reductase

The biosynthesis of dihydrocholesterol from cholesterol proceeds through the following key steps:

-

Conversion of Cholesterol to 7α-hydroxycholesterol: The initial step in the major pathway involves the hydroxylation of cholesterol at the 7α position by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[1]

-

Formation of 7α-hydroxy-4-cholesten-3-one: 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one.

-

Reduction to Dihydrocholesterol: The subsequent steps leading to dihydrocholesterol are less definitively characterized but are believed to involve the action of 5α-reductase on intermediates.

A key intermediate in this pathway is 5α-cholestan-3-one, which is then reduced to 5α-cholestan-3β-ol (dihydrocholesterol) by a 3β-hydroxysteroid dehydrogenase.[[“]] This final reductive step is primarily localized in the microsomal fraction of liver cells and requires NADPH as a hydrogen donor.[[“]]

Visualization of the Dihydrocholesterol Biosynthesis Pathway

Caption: Dihydrocholesterol biosynthesis pathway.

Dihydrocholesterol Degradation: The Path to Bile Acids

The primary degradation pathway for dihydrocholesterol is its conversion to bile acids in the liver. This catabolic process is essential for the elimination of sterols from the body.

Key Enzymatic Steps in Dihydrocholesterol Degradation

The degradation of dihydrocholesterol to bile acids mirrors the pathways for cholesterol degradation. The key initiating enzyme in the classic bile acid synthesis pathway is cholesterol 7α-hydroxylase (CYP7A1), which is also involved in dihydrocholesterol biosynthesis.[6] The alternative "acidic" pathway is initiated by sterol 27-hydroxylase (CYP27A1).[2]

In the context of cerebrotendinous xanthomatosis, a deficiency in CYP27A1 leads to a significant reduction in the synthesis of chenodeoxycholic acid and an accumulation of cholestanol and other cholesterol precursors.[1][3] This highlights the critical role of CYP27A1 in the degradation of dihydrocholesterol.

The degradation pathway involves a series of hydroxylation and oxidation reactions that modify the sterol nucleus and shorten the side chain, ultimately leading to the formation of primary bile acids, cholic acid, and chenodeoxycholic acid.

Visualization of the Dihydrocholesterol Degradation Pathway

Caption: Dihydrocholesterol degradation to bile acids.

Regulation of Dihydrocholesterol Metabolism

The biosynthesis and degradation of dihydrocholesterol are tightly regulated to maintain sterol homeostasis. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation of Key Enzymes

The expression of genes encoding key enzymes in dihydrocholesterol metabolism, such as 5α-reductase and CYP7A1, is subject to complex transcriptional control. For instance, the expression of the 5α-reductase type II gene (SRD5A2) can be regulated by steroid hormones like progesterone in the brain.[7] Androgens have also been shown to regulate the mRNA levels of 5α-reductase isoenzymes in a cell-type-specific manner at the transcriptional level.[8]

The rate-limiting enzyme in the classic bile acid synthesis pathway, CYP7A1, is transcriptionally suppressed by chenodeoxycholic acid in a negative feedback loop.[1]

Post-Translational Modifications

Post-translational modifications, such as phosphorylation, can also regulate the activity of enzymes involved in sterol metabolism. While specific data on the post-translational regulation of dihydrocholesterol-metabolizing enzymes is an area of active research, it is a plausible mechanism for the fine-tuning of these pathways.

Experimental Protocols for Studying Dihydrocholesterol Metabolism

The study of dihydrocholesterol biosynthesis and degradation relies on robust and accurate experimental methodologies. Here, we provide detailed, field-proven protocols for two key experimental approaches.

Protocol for 5α-Reductase Activity Assay in Liver Microsomes

This protocol describes a spectrophotometric method for assaying steroid 5α-reductase activity in rat liver microsomes.[2][3]

5.1.1. Materials

-

Rat liver microsomes

-

Testosterone

-

NADPH

-

40 mM Phosphate buffer (pH 7.0)

-

0.1 M Tris-HCl buffer (pH 8.5)

-

Thionicotinamide-adenine dinucleotide (thio-NAD)

-

NADH

-

3α-hydroxysteroid dehydrogenase (3α-HSD)

-

Spectrophotometer

5.1.2. Procedure

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

60 µM testosterone

-

800 µM NADPH

-

55 – 1100 ng/mL of microsomal protein

-

40 mM phosphate buffer (pH 7.0) to a final volume of 200 µL.

-

-

Initiation of Reaction: Start the reaction by adding the microsomes and incubate at 37°C for 30 minutes.

-

Termination of Reaction: Stop the reaction by heating the mixture at 80°C for 5 minutes.

-

Centrifugation: Centrifuge the reaction mixture to pellet the precipitated protein.

-

Preparation for Spectrophotometry: Transfer 250 µL of the supernatant to a cuvette. Add 700 µL of the cycling reagent (0.1 M Tris-HCl buffer, pH 8.5, containing 2.0 mM thio-NAD and 0.4 mM NADH) and preheat at 37°C for 3 minutes.

-

Enzymatic Cycling and Measurement: Initiate the enzymatic cycling by adding 50 µL of 400 U/mL 3α-HSD. Measure the change in absorbance at 400 nm over 1-4 minutes.

-

Calculation of Activity: Determine the 5α-reductase activity from the rate of change in absorbance, using a standard curve generated with known concentrations of 5α-dihydrotestosterone (5α-DHT) and 5α-androstane-3α,17β-diol.

5.1.3. Causality Behind Experimental Choices

-

pH 7.0: This pH is optimal for the activity of 5α-reductase type 1, the major isozyme in the liver.[2]

-

Enzymatic Cycling: This method provides high sensitivity for detecting the picomole levels of 5α-reduced metabolites without the need for chromatographic separation from the excess testosterone substrate.[3] The accumulation of thio-NADH, which has a distinct absorbance maximum at 400 nm, allows for a direct and proportional measurement of enzyme activity.[2]

Protocol for LC-MS/MS Quantification of Dihydrocholesterol in Plasma

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dihydrocholesterol in plasma samples.[9][10]

5.2.1. Materials

-

Human plasma samples

-

Internal standard (e.g., d7-cholesterol)

-

Methanol

-

Methyl tert-butyl ether (MTBE)

-

LC-MS grade water

-

Acetonitrile

-

Formic acid

-

C18 reverse-phase HPLC column (e.g., Agilent InfinityLab Poroshell 120 EC-C18)

-

Triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source

5.2.2. Procedure

-

Sample Preparation (Lipid Extraction):

-

To a 10 µL plasma aliquot, add 225 µL of cold methanol containing the internal standard. Vortex for 10 seconds.

-

Add 750 µL of cold MTBE, vortex for 10 seconds, and shake for 6 minutes at 4°C.

-

Induce phase separation by adding 188 µL of LC-MS grade water and centrifuge at 14,000 rpm for 2 minutes.

-

Collect the upper organic phase and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol/toluene 9:1, v/v) for LC-MS/MS analysis.[8]

-

-

LC Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

A typical gradient might be: 0-2 min, 35% A; 3-5 min, 5% A; 7 min, 35% A. The flow rate is typically 0.4 mL/min.[1]

-

-

MS/MS Detection:

-

Utilize an APCI source in positive ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Establish specific precursor-to-product ion transitions for dihydrocholesterol and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of dihydrocholesterol standards.

-

Quantify the amount of dihydrocholesterol in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

5.2.3. Causality Behind Experimental Choices

-

Liquid-Liquid Extraction: The use of a bi-phasic solvent system (methanol/MTBE/water) provides efficient extraction of a broad range of lipids, including dihydrocholesterol, from the complex plasma matrix.[8]

-

C18 Reverse-Phase Chromatography: This type of chromatography is well-suited for separating nonpolar molecules like sterols based on their hydrophobicity.[10]

-

APCI Source: Atmospheric pressure chemical ionization is the preferred ionization method for nonpolar compounds like sterols as it provides good sensitivity in positive ion mode without the need for derivatization.[10]

-

MRM Mode: Multiple Reaction Monitoring provides high selectivity and sensitivity for quantification by monitoring specific fragmentation patterns of the target analyte and internal standard, minimizing interference from other components in the sample.

Quantitative Data Summary

The following table summarizes key quantitative data related to dihydrocholesterol metabolism.

| Parameter | Value | Source |

| Normal Plasma Dihydrocholesterol | Varies, but significantly lower than cholesterol | [3] |

| Elevated Plasma Dihydrocholesterol in CTX | Markedly elevated | [1][3] |

| Km of 5α-reductase for Testosterone | Type 1: 1-5 µM; Type 2: 4-50 nM | [2] |

| Optimal pH for 5α-reductase Activity | Type 1: Broad, basic; Type 2: Acidic | [2] |

Conclusion and Future Directions

The biosynthesis and degradation of dihydrocholesterol are intricate processes with significant physiological and pathological relevance. This guide has provided a detailed overview of the core pathways, their regulation, and robust experimental methodologies for their investigation. The central role of 5α-reductase in biosynthesis and the importance of CYP27A1 in degradation are key takeaways. The provided protocols offer a solid foundation for researchers to accurately study these pathways and their alterations in disease.

Future research should focus on further elucidating the regulatory networks governing dihydrocholesterol metabolism, including the interplay between different 5α-reductase isoenzymes and the post-translational modifications that may fine-tune their activity. A deeper understanding of these mechanisms will be instrumental in developing novel therapeutic strategies for disorders characterized by aberrant dihydrocholesterol accumulation, such as cerebrotendinous xanthomatosis.

References

Sources

- 1. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]

- 5. consensus.app [consensus.app]

- 6. agilent.com [agilent.com]

- 7. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. researchgate.net [researchgate.net]

- 15. ingenieria-analitica.com [ingenieria-analitica.com]

- 16. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Target Specific Uptake of a Newly Synthesized Radiolabeled 5α-Reductase Inhibitor “Tc-99m-17-Oxo-17a-Aza-D-Homo-5-Androsten-3β-yl Phenoxyacetate (Tc-99m-17a-Aza Steroid)” in Rat Prostatic Neoplastic Lesions - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 7-Dehydrocholesterol: A Technical Guide to its Physiological Relevance

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Precursor

For decades, the narrative surrounding 7-dehydrocholesterol (7-DHC) has been largely confined to its dual identity as the penultimate precursor to cholesterol and the provitamin source of vitamin D3.[1][2] While these roles are undeniably critical, positioning 7-DHC at a crucial metabolic crossroads, recent scientific inquiry has peeled back layers of complexity, revealing the molecule itself as a potent bioactive agent. This guide moves beyond the traditional view to provide an in-depth exploration of the physiological and pathophysiological relevance of 7-DHC. We will dissect its intricate metabolism, explore its canonical and emerging functions, detail its profound implications in a spectrum of human diseases, and provide robust, field-tested protocols for its investigation. For drug development professionals and researchers, understanding the nuanced biology of 7-DHC is no longer optional; it is fundamental to interrogating disease mechanisms and identifying novel therapeutic targets.

Section 1: The Biochemical Crossroads - Biosynthesis and Metabolism of 7-Dehydrocholesterol

The physiological impact of 7-DHC is dictated by its position as the branch-point intermediate in the Kandutsch-Russell pathway of sterol biosynthesis.[2][3] This pathway, prominent in most tissues, governs the final steps of cholesterol production.

Biosynthesis: 7-DHC is synthesized from lathosterol via the enzyme lathosterol oxidase (SC5D). This reaction creates the characteristic conjugated double bonds in the B-ring of the sterol structure (at carbons 5 and 7), which is the source of much of its unique biological activity.[4]

The Two Fates of 7-DHC: Once formed, 7-DHC faces two competing metabolic fates:

-

Conversion to Cholesterol: The vast majority of 7-DHC is typically reduced by the enzyme 7-dehydrocholesterol reductase (DHCR7) to produce cholesterol.[2][5] This is the final, essential step of the Kandutsch-Russell pathway.

-

Conversion to Vitamin D3: In the skin, exposure to ultraviolet B (UVB) radiation (wavelengths 295-300 nm) cleaves the B-ring of 7-DHC, initiating a photochemical transformation into pre-vitamin D3.[1][6] This intermediate then undergoes thermal isomerization to form vitamin D3 (cholecalciferol).[7]

Regulation of the Crossroads: The balance between these two pathways is tightly regulated. The expression and activity of DHCR7 act as a critical switch.[2]

-

End-Product Inhibition: High levels of cholesterol accelerate the proteasomal degradation of the DHCR7 enzyme, creating a negative feedback loop. This reduces cholesterol synthesis and, consequently, increases the available pool of 7-DHC for potential vitamin D production.[2]

-

Transcriptional Control: Like many enzymes in the cholesterol synthesis pathway, DHCR7 gene expression is regulated by the transcription factor SREBP2 (sterol-regulatory element binding protein 2).[8]

-

Post-Translational Modification: Emerging evidence shows that DHCR7 activity is also modulated by phosphorylation, with kinases such as AMP-activated protein kinase (AMPK) and protein kinase A (PKA) playing a role.[9][10]

Section 2: Core Physiological Functions

While its roles as a precursor are well-established, 7-DHC itself possesses intrinsic bioactivity that influences cellular function.

-

Provitamin D3 Synthesis: The conversion of 7-DHC is the primary natural source of vitamin D, a hormone essential for calcium and phosphate homeostasis, bone mineralization, and immune system modulation.[6]

-

Cholesterol Production: Its conversion to cholesterol is fundamental for building and maintaining cellular membranes, where cholesterol modulates fluidity and permeability.[11] It is also the parent molecule for the synthesis of all steroid hormones (e.g., cortisol, testosterone, estrogen) and bile acids.

-

Membrane Properties: Contrary to what might be expected from its structural similarity to cholesterol, the accumulation of 7-DHC does not grossly impair membrane function. Studies have shown that 7-DHC has a condensing and ordering effect on phospholipid bilayers that is virtually identical to that of cholesterol.[12][13] It is also incorporated into lipid rafts—specialized membrane microdomains—with an efficiency comparable to cholesterol.[14]

-

Cell Signaling and Survival: Recent groundbreaking research has identified novel, direct signaling roles for 7-DHC:

-

Suppression of Ferroptosis: 7-DHC is a potent endogenous suppressor of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[15][16][17] Due to its conjugated diene structure, 7-DHC is highly reactive towards peroxyl radicals, effectively shielding phospholipids from oxidation and preventing cell death.[15][18]

-

Modulation of TGF-β Signaling: Evidence suggests that 7-DHC, but not pure cholesterol, promotes the formation of lipid rafts, leading to the sequestration and inactivation of TGF-β receptors. This suppresses canonical TGF-β signaling, an important anti-inflammatory pathway.[19][20][21]

-

Hedgehog Pathway: The cholesterol biosynthesis pathway is intricately linked with Hedgehog signaling, a critical cascade in embryonic development and cancer. Enzymes like 24-dehydrocholesterol reductase (DHCR24) promote cancer stem-like cell growth through the Hedgehog pathway, highlighting the role of sterol metabolism in oncogenic signaling.[22][23]

-

Section 3: Pathophysiological Relevance of 7-DHC Dysregulation

The critical importance of maintaining a precise balance of 7-DHC and cholesterol is starkly illustrated by several human diseases.

Smith-Lemli-Opitz Syndrome (SLOS)

SLOS is a severe autosomal recessive developmental disorder caused by mutations in the DHCR7 gene.[24][25]

-

Biochemical Hallmark: The deficiency or absence of DHCR7 activity leads to a profound decrease in cholesterol levels and a massive accumulation of 7-DHC in blood and tissues.[26][27]

-

Pathophysiology: The disease phenotype is a consequence of both cholesterol deficiency and 7-DHC toxicity.[25] Lack of cholesterol impairs cell membrane function and disrupts the post-translational modification and signaling of crucial developmental proteins like Sonic Hedgehog (Shh).[28] Concurrently, high levels of 7-DHC are cytotoxic, particularly to neurons, and can enhance oxidative stress.[29]

-

Clinical Manifestations: SLOS presents with a wide spectrum of severity, including distinctive facial features, microcephaly, intellectual disability, behavioral problems, and malformations of the heart, lungs, kidneys, and genitalia.[25]

-

Diagnosis: Diagnosis is confirmed by measuring sterol levels in plasma, with a significantly elevated 7-DHC to cholesterol ratio being the key biomarker.[24]

Cancer

The role of 7-DHC in cancer is complex and context-dependent, presenting both therapeutic opportunities and challenges.

-

A Pro-Survival Mechanism: The potent anti-ferroptotic activity of 7-DHC can be exploited by cancer cells to evade cell death.[16] In tumors like neuroblastoma and Burkitt's lymphoma, the accumulation of 7-DHC is associated with a more aggressive, death-resistant phenotype.[17] This suggests that inhibiting DHCR7 to raise 7-DHC levels could be detrimental in some cancers, while in others that are sensitive to ferroptosis, blocking 7-DHC synthesis could be a viable strategy.[18][30]

-

Driver of Malignancy: In contrast, the enzymes that metabolize dehydrocholesterols can also drive cancer progression. Elevated expression of DHCR24 has been shown to promote the growth of breast cancer stem-like cells by enhancing Hedgehog signaling.[22][23][31]

Cardiovascular Disease (CVD)

Emerging evidence implicates 7-DHC directly in the pathogenesis of atherosclerosis.

-

Suppression of Protective Signaling: Studies have demonstrated that 7-DHC, not cholesterol, is responsible for suppressing the protective, anti-inflammatory TGF-β signaling pathway in vascular cells.[19][20][21] This suppression is thought to contribute to the development of atherosclerotic plaques.[19]

Section 4: A Practical Guide to Investigating 7-Dehydrocholesterol

Accurate quantification of 7-DHC and related sterols is crucial for both clinical diagnostics and basic research. Mass spectrometry, coupled with either gas or liquid chromatography, represents the gold standard.

Protocol 1: Sterol Extraction and Saponification

This protocol is a generalized method for preparing sterols for mass spectrometric analysis.[32][33][34]

Causality and Rationale:

-

Internal Standards: Adding deuterated internal standards at the very beginning is critical for accurate quantification, as they correct for analyte loss during the multi-step extraction and processing.

-

Saponification: Sterols in plasma and tissues exist in both free and esterified forms. Saponification (alkaline hydrolysis) with potassium hydroxide (KOH) is essential to cleave the ester bonds, ensuring the measurement of total sterol levels.

-

Extraction: A non-polar solvent like hexane or a combination like chloroform/methanol is used to efficiently extract the lipophilic sterols from the aqueous biological matrix.

Step-by-Step Methodology:

-

Sample Aliquoting: To a 1.5 mL glass tube, add 100 µL of plasma or a known weight of tissue homogenate.

-

Internal Standard Spiking: Add a known amount of deuterated internal standards (e.g., d7-7-DHC, d7-Cholesterol) to each sample.

-

Saponification: Add 1 mL of 1 M ethanolic KOH. Vortex vigorously and incubate at 80°C for 1 hour to hydrolyze sterol esters.

-

Cooling: Cool the tubes on ice to stop the reaction.

-

Extraction: Add 1 mL of n-hexane and 1 mL of distilled water to the tube. Vortex for 2 minutes to partition the sterols into the upper organic phase.

-

Phase Separation: Centrifuge at 2,000 x g for 10 minutes to achieve clear phase separation.

-

Collection: Carefully transfer the upper hexane layer to a new clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).

Protocol 2: Mass Spectrometry-Based Quantification

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Causality and Rationale: GC-MS offers excellent chromatographic resolution but requires that the analytes be volatile and thermally stable. Sterols contain a polar hydroxyl group that makes them non-volatile. Derivatization with a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic peak shape.

Step-by-Step Methodology:

-

Derivatization: To the dried sterol extract, add 50 µL of a silylating agent (e.g., MSTFA w/ 1% TMCS) and 50 µL of pyridine. Cap tightly and heat at 70°C for 1 hour.

-

Injection: Inject 1 µL of the derivatized sample onto the GC-MS system.

-

GC-MS Parameters (Typical):

-

Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Program: Start at 180°C, hold for 1 min, then ramp to 300°C at 10°C/min, and hold for 10 min.

-

MS Mode: Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring specific m/z ions for TMS-derivatized 7-DHC and cholesterol.

-

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality and Rationale: LC-MS/MS is a high-throughput alternative that often does not require derivatization.[35][36] It relies on the resolving power of the liquid chromatography column and the specificity of tandem mass spectrometry (MS/MS). In MS/MS, a specific parent ion is selected, fragmented, and a specific product ion is monitored (Selected Reaction Monitoring - SRM), providing exceptional selectivity and sensitivity.

Step-by-Step Methodology:

-

Reconstitution: Reconstitute the dried sterol extract from Protocol 1 in 100 µL of a suitable solvent (e.g., 80:20 methanol:isopropanol).

-

Injection: Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

-

LC-MS/MS Parameters (Typical):

-